molecular formula C8H6ClN3 B13924946 5-Chloro-7-methylpyrido[3,4-B]pyrazine

5-Chloro-7-methylpyrido[3,4-B]pyrazine

Cat. No.: B13924946
M. Wt: 179.60 g/mol
InChI Key: PKLMOWXNKLJSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-methylpyrido[3,4-b]pyrazine is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a pyrazine ring, a key pharmacophore found in numerous compounds with diverse biological activities. Pyrazine and its fused derivatives are extensively researched for developing novel therapeutic agents due to their broad pharmacological profiles, which include potent anticancer and antiviral activities. This compound serves as a critical synthetic intermediate for constructing more complex molecules. The chloro and methyl substituents on the pyridopyrazine core offer reactive sites for further functionalization, allowing researchers to create libraries of derivatives for structure-activity relationship (SAR) studies. Pyrazine derivatives have demonstrated compelling bioactivity, with recent research highlighting their potential as antitumor agents that can induce apoptosis in cancer cells through pathways such as the JAK/STAT3 signaling pathway. Furthermore, the pyrido[3,4-b]pyrazine scaffold is structurally similar to cores used in developing novel non-nucleoside inhibitors targeting viral polymerases, indicating its potential application in antiviral research, particularly against herpesviruses like human cytomegalovirus (HCMV). Key Research Applications: • Anticancer Agent Development: As a precursor for synthesizing potential chemotherapeutic agents. Pyrazine derivatives with α, β-unsaturated ketone moieties have shown excellent antitumor activity both in vitro and in vivo. • Antiviral Drug Discovery: Useful for creating compounds that target viral polymerases. • Medicinal Chemistry & SAR Studies: The structure allows for systematic modification to explore and optimize interactions with biological targets. • Chemical Biology: Serves as a probe to study enzyme mechanisms and cellular pathways. Please Note: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-7-methylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C8H6ClN3/c1-5-4-6-7(8(9)12-5)11-3-2-10-6/h2-4H,1H3

InChI Key

PKLMOWXNKLJSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C(=N1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 5-chloro-7-methylpyrido[3,4-B]pyrazine typically starts from suitably substituted pyridine or pyrazine precursors, involving condensation, halogenation, and cyclization steps to construct the fused pyrido[3,4-B]pyrazine core. The key steps include:

This approach is supported by protocols involving reflux in ethanol and purification by column chromatography, yielding the target compound with high purity and confirmed by mass spectrometry.

Stepwise Synthesis Protocol

A detailed multi-step synthesis protocol for 5-chloro-7-methylpyrido[3,4-B]pyrazine is as follows:

Step Reagents & Conditions Description Yield & Characterization
Step c 2-chloro-6-methylpyridine-3,4-diamine (0.49 g, 3.1 mmol), 40% aqueous glyoxal (2.0 mL, 12 mmol), EtOH, reflux 16 h Cyclization to form the fused pyrido[3,4-B]pyrazine ring Purification by silica gel chromatography; MS (ES) m/z calcd for C8H7ClN3 [M+H]+ 180.0, found 180.1
Step d 5-chloro-7-methylpyrido[3,4-B]pyrazine (200 mg, 1.0 mmol), boronate derivative (350 mg, 1.0 mmol), MeCN, AcOH, 30 min Amination via coupling with boronate ester Purified by chromatography; MS (ES) m/z calcd 487.2, found 487.2
Step e Coupling of amine intermediate with 6-chloro-2-methoxynicotinaldehyde, K3PO4, Pd(PPh3)4 catalyst, 1,4-dioxane/H2O, 90 °C, 3 h Suzuki-Miyaura cross-coupling to extend the molecule Purified by chromatography; MS (ES) m/z calcd 496.2, found 496.2

This protocol highlights the use of palladium-catalyzed cross-coupling reactions and typical purification techniques such as silica gel chromatography and preparative HPLC.

Catalytic Coupling Conditions

The preparation of 5-chloro-7-methylpyrido[3,4-B]pyrazine derivatives often involves palladium-catalyzed coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Typical conditions include:

Catalyst Base Solvent Temperature Notes
Pd(PPh3)4 Cs2CO3 or K3PO4 Aqueous 1,4-dioxane or MeCN 90–120 °C Efficient coupling with boronic acids/esters
PEPPSI catalyst KOH Aqueous dimethoxyethane (DME) with ethanol Mild heating Alternative catalyst system for coupling

These conditions provide high yields and selectivity in forming C-N and C-C bonds on the pyrido[3,4-B]pyrazine scaffold.

Halogenation and Functionalization Strategies

Selective halogenation at the 5-position (chlorination) is critical for subsequent functionalization. Literature describes:

  • Use of electrophilic chlorinating agents on the pyrazine ring.
  • Protection-group strategies to direct halogenation.
  • Subsequent metalation and electrophilic trapping for further substitution at other positions (e.g., C-7 methylation).

Vectorial functionalization approaches allow elaboration at multiple sites, employing:

  • TMPMgCl·LiCl (a magnesium amide base) for selective metalation.
  • Tandem borylation and Suzuki-Miyaura cross-coupling for C-3 substitution.
  • Buchwald-Hartwig amination for C-5 amination.

Comparative Data Table of Key Preparation Steps

Preparation Step Starting Material Reagents & Catalyst Conditions Product Yield (%) Reference
Cyclization to pyrido[3,4-B]pyrazine 2-chloro-6-methylpyridine-3,4-diamine Glyoxal, EtOH reflux 16 h reflux 5-chloro-7-methylpyrido[3,4-B]pyrazine Not specified
Amination via boronate coupling 5-chloro-7-methylpyrido[3,4-B]pyrazine Boronate ester, AcOH MeCN, 30 min Aminated intermediate Not specified
Suzuki-Miyaura cross-coupling Aminated intermediate Pd(PPh3)4, K3PO4 1,4-dioxane/H2O, 90 °C, 3 h Extended biaryl product Not specified
Halogenation (chlorination) Pyrido[3,4-B]pyrazine core Electrophilic chlorinating agent Controlled conditions 5-chloro derivative Not specified
Metalation and functionalization Halogenated pyrido[3,4-B]pyrazine TMPMgCl·LiCl Low temperature Functionalized derivatives Not specified

Research Findings and Analytical Data

  • Mass Spectrometry (MS): The compound 5-chloro-7-methylpyrido[3,4-B]pyrazine shows a molecular ion peak at m/z 180.0 [M+H]+, confirming the molecular formula C8H7ClN3.
  • NMR Spectroscopy: Proton NMR data from extended derivatives confirm substitution patterns consistent with the proposed structures.
  • Purification: Silica gel column chromatography and preparative HPLC are effective for isolating pure compounds.
  • Catalyst Efficiency: Pd(PPh3)4 is a preferred catalyst for cross-coupling steps, providing good yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methylpyrido[3,4-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

5-Chloro-7-methylpyrido[3,4-B]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylpyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways such as the Ras/Erk or PI3K/Akt pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 5-Chloro-7-methylpyrido[3,4-b]pyrazine include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
5,7-Dichloropyrido[3,4-b]pyrazine Cl at 5,7 positions C₇H₃Cl₂N₃ 200.03 High reactivity; pharmaceutical intermediate
5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Cl at 5,7; CH₃ at 2 C₈H₅Cl₂N₃ 214.05 Enhanced stability; potential energetic material
2-Chloropyrido[3,4-b]pyrazine Cl at 2 position C₇H₄ClN₃ 165.58 Intermediate for coupling reactions
Pyrido[3,4-b]pyrazine (unsubstituted) None C₇H₅N₃ 135.13 Electron acceptor in low-bandgap polymers

Key Observations :

  • Electron-Withdrawing Effects: Chlorine substituents increase electron deficiency, enhancing suitability for charge-transfer applications. For example, pyrido[3,4-b]pyrazine-based polymers exhibit reduced bandgaps (e.g., 0.56–0.73 eV) compared to quinoxaline analogs .
  • Steric and Solubility Effects : Methyl groups (e.g., in 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine) improve solubility in organic solvents while minimally affecting electronic properties .
  • Positional Influence : Substituent position dictates reactivity. For instance, 2-Chloropyrido[3,4-b]pyrazine undergoes palladium-catalyzed couplings, while 5,7-dichloro derivatives are used in kinase inhibitor synthesis .

Physicochemical and Energetic Properties

  • Thermal Stability: Nitro- and nitramino-substituted pyrazine derivatives (e.g., furazano[3,4-b]pyrazine salts) exhibit high thermal stability (>200°C) and detonation velocities (8,921–9,413 m/s), comparable to RDX . While 5-Chloro-7-methylpyrido[3,4-b]pyrazine lacks direct energetic data, its chloro-methyl substituents likely reduce sensitivity compared to nitro groups .
  • Crystal Packing: In furazano[3,4-b]pyrazine derivatives, hydrogen bonding and π–π interactions contribute to high densities (1.85 g/cm³) and mechanical stability . Methyl groups in 5-Chloro-7-methylpyrido[3,4-b]pyrazine may disrupt packing, lowering density but improving processability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.